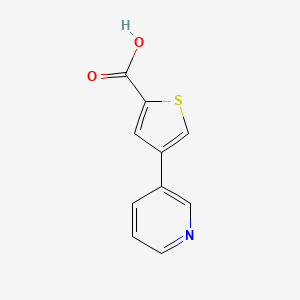

4-(Pyridin-3-yl)thiophene-2-carboxylic acid

Übersicht

Beschreibung

4-(Pyridin-3-yl)thiophene-2-carboxylic acid is a heterocyclic compound that features both a pyridine ring and a thiophene ring. This compound is of significant interest due to its unique structural properties, which make it a valuable candidate for various applications in medicinal chemistry and material science. The presence of both nitrogen and sulfur atoms in its structure contributes to its diverse reactivity and potential biological activities.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 4-(Pyridin-3-yl)thiophene-2-carboxylic acid typically involves the condensation of 3-acetylpyridine with thiophene-2-carboxaldehyde. This reaction is often carried out in the presence of a base, such as sodium hydroxide, under reflux conditions. The resulting intermediate is then subjected to oxidation using reagents like potassium permanganate or hydrogen peroxide to yield the desired carboxylic acid .

Industrial Production Methods: In an industrial setting, the synthesis of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product. Additionally, the use of environmentally friendly oxidizing agents, such as oxygen or air, can be employed to minimize the environmental impact of the production process .

Analyse Chemischer Reaktionen

Types of Reactions: 4-(Pyridin-3-yl)thiophene-2-carboxylic acid undergoes various chemical reactions, including:

Oxidation: The carboxylic acid group can be further oxidized to form corresponding derivatives.

Reduction: The compound can be reduced to form alcohols or other reduced derivatives.

Substitution: The thiophene and pyridine rings can undergo electrophilic and nucleophilic substitution reactions, respectively.

Common Reagents and Conditions:

Oxidation: Potassium permanganate, hydrogen peroxide.

Reduction: Lithium aluminum hydride, sodium borohydride.

Substitution: Halogenating agents, nucleophiles such as amines or thiols.

Major Products:

Oxidation: Formation of sulfoxides or sulfones.

Reduction: Formation of alcohols or amines.

Substitution: Formation of halogenated derivatives or substituted thiophenes and pyridines.

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

- Antimicrobial Activity : Table 1: Antimicrobial Activity Data

- Anti-inflammatory Properties :

Materials Science

4-(Pyridin-3-yl)thiophene-2-carboxylic acid is being investigated for its use in organic electronics, particularly in organic semiconductors and light-emitting diodes (LEDs). The electronic properties of the thiophene ring contribute to its effectiveness in these applications, allowing for enhanced charge transport and light emission characteristics.

Biological Research

-

Enzyme Inhibition :

- The compound acts as an inhibitor of specific kinases, which are crucial in regulating cellular processes such as proliferation and inflammation. Its mechanism involves binding to active sites on enzymes, potentially leading to therapeutic applications in cancer treatment and inflammatory disorders .

Cancer Treatment

In vitro studies have indicated that this compound can induce apoptosis in various cancer cell lines through its kinase inhibition properties. This suggests its potential role as a candidate for anticancer drug development.

Inflammatory Disorders

The compound has been evaluated for its anti-inflammatory effects in preclinical models. Results show promise in reducing symptoms associated with chronic inflammation, indicating its therapeutic potential .

Wirkmechanismus

The mechanism of action of 4-(Pyridin-3-yl)thiophene-2-carboxylic acid involves its interaction with various molecular targets. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit kinase enzymes by binding to their active sites, thereby blocking signal transduction pathways involved in cell proliferation and survival. Additionally, the compound’s ability to form hydrogen bonds and π-π interactions with biological macromolecules contributes to its biological activity .

Vergleich Mit ähnlichen Verbindungen

- 4-(Pyridin-4-yl)thiophene-2-carboxylic acid

- 4-(Pyridin-2-yl)thiophene-2-carboxylic acid

- 4-(Pyridin-3-yl)thiophene-3-carboxylic acid

Comparison: 4-(Pyridin-3-yl)thiophene-2-carboxylic acid is unique due to the specific positioning of the pyridine and thiophene rings, which influences its reactivity and biological activity. Compared to its isomers, this compound may exhibit different binding affinities and selectivities towards biological targets, making it a valuable candidate for specific applications in medicinal chemistry and material science .

Biologische Aktivität

4-(Pyridin-3-yl)thiophene-2-carboxylic acid is a compound that has garnered attention due to its diverse biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article provides a comprehensive overview of its synthesis, biological properties, and potential therapeutic applications based on recent studies.

Synthesis and Characterization

The synthesis of this compound typically involves the reaction of pyridine derivatives with thiophene-2-carboxylic acid through various methods, including microwave-assisted synthesis and Vilsmeier-Haack reactions. Characterization techniques such as NMR, IR spectroscopy, and mass spectrometry are employed to confirm the structure and purity of the synthesized compounds .

Antibacterial Activity

Recent studies have demonstrated that derivatives of thiophene-2-carboxylic acids exhibit significant antibacterial properties. For instance, compounds synthesized from this compound showed efficacy against various Gram-positive and Gram-negative bacteria. In vitro tests indicated that these compounds can inhibit the growth of resistant strains, making them promising candidates for developing new antibacterial agents .

Anticancer Activity

The anticancer potential of this compound has been explored in several studies. Notably, it has shown activity against human prostate cancer cell lines (PC-3), where it induced apoptosis and inhibited cell proliferation. The mechanism appears to involve the modulation of key signaling pathways associated with tumor growth and metastasis .

Anti-inflammatory and Antioxidant Properties

Research indicates that this compound exhibits potent anti-inflammatory effects in vitro and in vivo. It has been shown to reduce inflammation markers and oxidative stress in various models. The antioxidant activity is attributed to its ability to scavenge free radicals effectively, thus protecting cellular components from oxidative damage .

Data Tables

Case Studies

- Antibacterial Efficacy : A study evaluated the antibacterial activity of synthesized derivatives against Extended-Spectrum Beta-Lactamase (ESBL)-producing E. coli. The results indicated that certain derivatives showed high binding affinity and significant inhibition against target enzymes, suggesting their potential as novel antibacterial agents .

- Anticancer Mechanism : In a detailed investigation on PC-3 cells, it was found that treatment with this compound led to a decrease in cell viability and an increase in apoptotic markers. This study highlights the compound's potential role in cancer therapy by targeting specific molecular pathways involved in tumor progression .

- Anti-inflammatory Effects : In vivo studies demonstrated that administration of this compound resulted in a marked reduction in inflammatory responses in animal models, correlating with decreased levels of pro-inflammatory cytokines .

Eigenschaften

IUPAC Name |

4-pyridin-3-ylthiophene-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7NO2S/c12-10(13)9-4-8(6-14-9)7-2-1-3-11-5-7/h1-6H,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OVZIRHVCQHQBML-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CN=C1)C2=CSC(=C2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7NO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501265094 | |

| Record name | 4-(3-Pyridinyl)-2-thiophenecarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501265094 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

205.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

278803-22-8 | |

| Record name | 4-(3-Pyridinyl)-2-thiophenecarboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=278803-22-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-(3-Pyridinyl)-2-thiophenecarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501265094 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.